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These application notes provide comprehensive guidance on the use of Aureobasidin A (AbA)
for the selection of transformed yeast cells. AbA is a potent and specific antifungal agent,
making it an excellent selection marker for a variety of yeast species. Its utility is particularly
notable in yeast one-hybrid and two-hybrid screening systems.

Mechanism of Action

Aureobasidin A is a cyclic depsipeptide antibiotic isolated from the filamentous fungus
Aureobasidium pullulans.[1] Its mode of action is the inhibition of inositol phosphorylceramide
(IPC) synthase, an essential enzyme in the sphingolipid biosynthesis pathway in yeast.[1][2]
This enzyme is encoded by the AUR1 gene.[1][2] Inhibition of IPC synthase disrupts the
production of essential sphingolipids, leading to cell membrane damage and ultimately cell
death.[2][3] Resistance to AbA is conferred by a mutant version of the AUR1 gene, commonly
known as AUR1-C, which encodes a form of IPC synthase that is no longer sensitive to AbA.[1]
[4] This dominant mutation allows for the direct selection of transformants carrying the AUR1-C
gene.[5][6]

Core Advantages of Aureobasidin A Selection

» High Specificity and Low Background: AbA is highly toxic to a broad range of fungi, including
common laboratory yeast strains, at low concentrations.[7][8] This leads to a very low
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frequency of spontaneous resistance, resulting in selection plates with minimal background
colonies.[4]

o Broad Applicability: AbA is effective in various yeast species, including Saccharomyces
cerevisiae, Schizosaccharomyces pombe, and Candida albicans.[7][8]

« |deal for High-Throughput Screening: The clear distinction between resistant and sensitive
cells makes AbA selection amenable to automated colony picking and high-throughput
screening applications, such as yeast two-hybrid library screens.[1]

Quantitative Data Summary

The optimal concentration of Aureobasidin A for selection can vary depending on the yeast
species, strain, and even the composition of the growth medium. It is always recommended to
perform a kill curve experiment to determine the minimal inhibitory concentration (MIC) for your
specific host strain. However, the following table provides a summary of generally
recommended concentrations gathered from various sources.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://catalog.takara-bio.co.jp/PDFS/200902_15.pdf
https://www.takarabio.com/products/protein-research/two-hybrid-and-one-hybrid-systems/yeast-media/aureobasidin-a
http://www.takara.co.kr/file/manual/pdf/9000.pdf
https://www.takarabio.com/learning-centers/protein-research/matchmaker-gold-yeast-two-hybrid-systems/aureobasidin-a-for-improved-selectable-drug-resistance-in-yeast
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15181467?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Yeast Species

Recommended
Aureobasidin A
Concentration Range

(ng/mL)

Notes

Saccharomyces cerevisiae

0.1-0.5

Toxic at low concentrations.[1]
For selection, concentrations
of 0.1 to 1.0 pg/mL are
commonly used, with some
protocols suggesting up to 0.9
pg/mL (900 ng/mL).[2] The
specific concentration should
be 2-10 times the MIC of the
host strain.[9]

Schizosaccharomyces pombe

0.1-5.0

Sensitive to AbA.[8]

Candida albicans

0.005 - 0.02

Wild-type strains are sensitive
to very low concentrations.[10]
MIC50 and MIC90 values of
0.25-2 pg/mL have been

reported for some isolates.[11]

Candida glabrata

0.1-0.5

Sensitive to AbA.

Aspergillus nidulans

0.1-5.0

Sensitive to AbA.[7][8]

Aspergillus niger

0.1-0.5

Sensitive to AbA.[7]

Experimental Protocols
Protocol 1: Preparation of Aureobasidin A Stock

Solution

» Reconstitution: Dissolve lyophilized Aureobasidin A in 100% ethanol or methanol to create a

stock solution.[8][12] A common stock concentration is 0.5 to 5.0 mg/mL.[8][12]

o Storage: Store the stock solution at 4°C.[12] The lyophilized powder can be stored at room

temperature.[8]
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Protocol 2: Determination of Minimal Inhibitory
Concentration (MIC) - Kill Curve

e Prepare Yeast Culture: Inoculate a single colony of your untransformed yeast strain into 5 mL
of appropriate liquid medium (e.g., YPD for S. cerevisiae) and grow overnight at 30°C with
shaking.

e Prepare Plates: Prepare a series of agar plates with your desired growth medium containing
a range of Aureobasidin A concentrations (e.g., 0.05, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 pg/mL). Also,
prepare a control plate with no AbA.

o Plate Cells: Dilute the overnight culture to a standard ODsoo (€.g., 0.1) and plate a consistent
volume (e.g., 100 pL) onto each plate.

 Incubate: Incubate the plates at 30°C for 2-3 days.

o Determine MIC: The MIC is the lowest concentration of Aureobasidin A that completely
inhibits visible growth. The optimal concentration for selecting transformants is typically 2-10
times the MIC.[9]

Protocol 3: Yeast Transformation (Lithium Acetate/PEG
Method)

This is a standard protocol for yeast transformation, adaptable for use with Aureobasidin A
selection.

Prepare Yeast Culture: Inoculate 5 mL of YPD medium with a single colony of the desired
yeast strain and grow overnight at 30°C with shaking.[13]

e Inoculate Main Culture: The next morning, inoculate 50 mL of fresh YPD to an ODsoo of ~0.2
and grow to an ODsoo 0of 0.6-0.8 (log phase).[13]

» Harvest Cells: Centrifuge the cells at 3,000 x g for 5 minutes.[13]

o Wash Cells: Discard the supernatant, resuspend the cell pellet in 25 mL of sterile water, and
centrifuge again.[13]
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o Prepare Competent Cells: Discard the supernatant and resuspend the cell pellet in 1 mL of
100 mM Lithium Acetate (LiAc). Transfer to a microfuge tube, pellet the cells, and remove the
supernatant. Resuspend the cells in 400 pL of 100 mM LiAc.[13]

o Transformation: In a sterile microfuge tube, mix the following in order:

[e]

240 pL of 50% (w/v) PEG 3350

o

36 puL of 1 M LiAc

[¢]

50 uL of single-stranded carrier DNA (e.g., salmon sperm DNA, 2 mg/mL, boiled and
chilled on ice before use)[14]

[¢]

1-5 ug of your plasmid DNA (in < 34 pL of water or TE buffer)[14]

[e]

50 uL of competent yeast cells
 Incubate: Vortex the mixture thoroughly and incubate at 30°C for 30 minutes.

e Heat Shock: Heat shock the cells at 42°C for 15-25 minutes.[14] The optimal time can vary
between strains.[13]

» Recover Cells: Pellet the cells by centrifugation at 8,000 x g for 1 minute. Remove the
supernatant and resuspend the cell pellet in 1 mL of YPD medium.[14] Incubate at 30°C for
1.5 to 6 hours with gentle shaking to allow for the expression of the resistance gene.[9][14]

o Plate Transformants: Pellet the cells, remove the supernatant, and resuspend the cells in a
small volume of sterile water (e.g., 100-200 pL). Plate the entire cell suspension onto
selective agar plates containing the appropriate concentration of Aureobasidin A.

 Incubate: Incubate the plates at 30°C for 3-5 days, or until colonies appear.[2]

Visualizations
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Caption: Experimental workflow for yeast transformation and selection using Aureobasidin A.

Caption: Mechanism of Aureobasidin A action and resistance in yeast.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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